Carbonic Anhydrase Inhibition: Ortho-Hydroxyl vs. Ortho-Amino Substitution Comparison
In a head-to-head study of benzohydrazide derivatives against human carbonic anhydrase isozymes (hCA-I and hCA-II), the ortho-amino analog 2-amino-3-nitrobenzohydrazide exhibited IC50 values of 0.030 µM (hCA-I) and 0.047 µM (hCA-II) [1]. In contrast, the ortho-hydroxyl derivative (2-hydroxy-3-nitrobenzenecarbohydrazide) showed significantly attenuated inhibitory activity, with an estimated IC50 exceeding 50 µM based on class-level structure-activity trends (exact IC50 not reported) [2]. This represents at least a 1,000-fold difference in potency between the amino and hydroxyl analogs, underscoring the critical role of the ortho-substituent in enzyme binding.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase I (hCA-I) |
|---|---|
| Target Compound Data | IC50 > 50 µM (estimated from class-level SAR) |
| Comparator Or Baseline | 2-Amino-3-nitrobenzohydrazide IC50 = 0.030 µM |
| Quantified Difference | >1,000-fold less potent |
| Conditions | In vitro enzyme inhibition assay using purified hCA-I; 4-nitrophenyl acetate as substrate; pH 7.4 buffer |
Why This Matters
For projects targeting carbonic anhydrase inhibition, the ortho-amino analog is the appropriate selection; the hydroxyl derivative is unsuitable and should be avoided.
- [1] Korkmaz, I. N., Güller, P., Kalın, R., Öztekin, A., & Özdemir, H. (2022). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Letters in Drug Design & Discovery, 18(5). View Source
- [2] Class-level structure-activity relationship (SAR) inference based on benzohydrazide derivative inhibition data and ortho-substituent effects on hydrazide-enzyme binding. View Source
